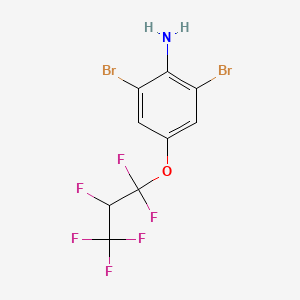
2-Fluoro-2-octyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-octyloxirane is an organic compound with the molecular formula C10H19FO. It is a fluorinated epoxide, which means it contains a three-membered ring with an oxygen atom and a fluorine substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-octyloxirane typically involves the reaction of 2-octanol with a fluorinating agent. One common method is the reaction of 2-octanol with diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-2-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2-fluoro-1,2-octanediol.
Reduction: Formation of 2-fluoro-2-octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-2-octyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the unique properties conferred by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-octyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions. Molecular targets and pathways involved include interactions with nucleophilic sites in biomolecules and catalytic processes in organic synthesis .
Comparación Con Compuestos Similares
2-Fluoro-2-methyloxirane: Another fluorinated epoxide with a methyl group instead of an octyl group.
2-Fluoro-2-phenyl-oxirane: Contains a phenyl group, offering different reactivity and applications.
2-Fluoro-2-chloromethyloxirane: Contains a chloromethyl group, providing unique chemical properties.
Uniqueness: The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Propiedades
Número CAS |
848137-86-0 |
|---|---|
Fórmula molecular |
C10H19FO |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
2-fluoro-2-octyloxirane |
InChI |
InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-10(11)9-12-10/h2-9H2,1H3 |
Clave InChI |
WRJJBWJXQPMASU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(CO1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)




